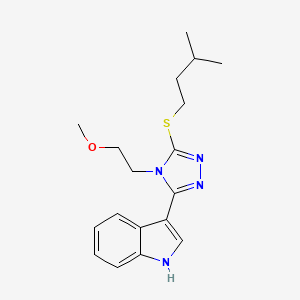

3-(5-(isopentylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

The compound 3-(5-(isopentylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a hybrid heterocyclic molecule combining indole and 1,2,4-triazole moieties. Key substituents include:

Properties

IUPAC Name |

3-[4-(2-methoxyethyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-13(2)8-11-24-18-21-20-17(22(18)9-10-23-3)15-12-19-16-7-5-4-6-14(15)16/h4-7,12-13,19H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKIVRZLNMLHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(isopentylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Attachment of the Isopentylthio Group:

Incorporation of the 2-Methoxyethyl Group: This step involves the alkylation of the triazole ring with 2-methoxyethyl halides under basic conditions.

Formation of the Indole Moiety: The final step involves the construction of the indole ring, which can be achieved through Fischer indole synthesis or other indole-forming reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Functionalization of the Triazole Ring

The 5-position of the triazole is modified via nucleophilic substitution or thioether formation:

-

Isopentylthio Group Introduction : Reacting the triazole-thiol intermediate with isopentyl bromide in the presence of a base (e.g., NaH) in DMF or THF :

This step is critical for introducing the lipophilic isopentylthio side chain.

-

2-Methoxyethyl Substituent Installation : Alkylation of the triazole nitrogen with 2-methoxyethyl chloride under basic conditions :

Indole Ring Reactivity

The indole moiety participates in electrophilic substitution, though steric hindrance from the triazole group may limit reactivity at the 3-position. Reported transformations include:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C16H18N4OS, with a molecular weight of approximately 314.4 g/mol. Its structure features an indole core substituted with a triazole ring and a thioether group, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds similar to 3-(5-(isopentylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit the activity of mammalian lipoxygenases (ALOX15), which are implicated in cancer progression . The selective inhibition of ALOX15 by these compounds suggests they could be developed as therapeutic agents against specific cancer types.

Anti-inflammatory Properties

The compound's structural features allow it to function as an anti-inflammatory agent. It has been noted that similar triazole derivatives can modulate inflammatory responses by inhibiting leukocyte infiltration and adhesion in various models of inflammation . This property could be harnessed for treating autoimmune diseases and other inflammatory conditions.

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit ALOX15 activity with varying potencies. For example, specific analogs showed IC50 values indicating strong selectivity against linoleic acid substrates compared to arachidonic acid substrates . These findings underscore the potential for developing targeted therapies based on this compound.

Pharmacological Profiles

A comparative analysis of similar compounds revealed that modifications to the thioether and methoxyethyl groups significantly influence their pharmacological profiles. Studies indicated that certain substitutions enhance binding affinity to target enzymes while reducing off-target effects, making them more suitable for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(5-(isopentylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring may interact with metal ions or active sites of enzymes, while the indole moiety could engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Key Observations :

Spectroscopic and Analytical Comparisons

- 1H NMR Signatures :

- IR Spectroscopy :

Biological Activity

The compound 3-(5-(isopentylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a hybrid molecule that combines the pharmacological properties of indole and triazole moieties. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and underlying mechanisms based on recent research findings.

Chemical Structure and Properties

The structure of the compound features an indole ring fused with a 1,2,4-triazole derivative, which is known for its diverse biological activities. The presence of the isopentylthio and methoxyethyl substituents enhances its lipophilicity and possibly its bioactivity.

Molecular Formula

- Molecular Formula: C₁₄H₁₈N₄OS

- Molecular Weight: 302.38 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole-triazole hybrids. The compound has been evaluated for its effectiveness against various microbial strains.

In Vitro Studies

- Antibacterial Activity :

- Antifungal Activity :

Comparative Analysis of Biological Activity

| Compound | MIC (µg/mL) | Activity Type | Microbial Strain |

|---|---|---|---|

| 3-(5-(isopentylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole | 2 | Antifungal | Candida albicans |

| Compound A (similar structure) | 250 | Antibacterial | E. coli |

| Compound B (indole derivative) | 125 | Antibacterial | K. pneumoniae |

The biological activity of this compound can be attributed to its ability to interfere with microbial cell wall synthesis and function. The triazole moiety is known to inhibit enzymes involved in ergosterol biosynthesis in fungi, while the indole component may enhance membrane permeability and disrupt cellular processes.

Case Studies

- Case Study: Indole-Triazole Hybrid Efficacy

- Case Study: Structure-Activity Relationship (SAR)

Q & A

Q. What are the standard synthetic routes for preparing this indole-triazole hybrid compound, and how can reaction conditions be optimized?

The compound is typically synthesized via alkylation of a triazole-thiol intermediate with halogenated alkyl groups (e.g., bromoethane) under microwave-assisted conditions in alcoholic media with HCl . Optimization involves varying reaction time, temperature (e.g., 60–80°C), and solvent systems (e.g., PEG-400/DMF mixtures) to improve yields. Post-synthesis purification employs column chromatography with gradients like 70:30 ethyl acetate/hexane . Key parameters to monitor include reaction efficiency (42–89% yields) and purity via TLC/HRMS .

Q. How is the structural identity of this compound confirmed after synthesis?

Structural confirmation relies on 1H/13C/19F NMR for atomic environment analysis, IR spectroscopy for functional group verification (e.g., S-H or N-H stretches), and high-resolution mass spectrometry (HRMS) for molecular ion validation . For crystalline samples, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry . Purity is assessed via HPLC-DAD with diode-array detection .

Advanced Research Questions

Q. What computational strategies are effective for predicting and resolving discrepancies in biological activity data?

Discrepancies between in silico predictions (e.g., molecular docking) and experimental results (e.g., kinase inhibition) can arise from ligand flexibility or solvent effects. Use ensemble docking with multiple protein conformations (PDB: 2XP2, 3LD6) and MD simulations to account for dynamic interactions . For example, triazole derivatives showing unexpected low antiradical activity may require re-evaluating electronic parameters (e.g., carboxyl group blocking in salts) using DFT calculations .

Q. How can thermodynamic parameters inform chromatographic separation of this compound and its impurities?

Hydrophilic interaction chromatography (HILIC) retention factors (k') correlate with ΔG° (Gibbs energy) of solute transfer from mobile to stationary phase. By varying column temperature (e.g., 25–40°C) and measuring van’t Hoff plots, researchers can optimize isocratic elution for impurities with similar logP values. For instance, morpholinium acetate derivatives showed distinct ΔH° and ΔS° values, enabling separation at 30°C .

Q. What experimental designs mitigate variability in pharmacological testing, such as analgesic activity assays?

To reduce variability in hot-plate tests (55°C), use randomized animal cohorts (n ≥ 8), blinded scoring, and normalize baseline latency times. For example, 4-amino-triazole derivatives reduced nociceptive sensitivity by 121–127% compared to controls, surpassing reference drugs like analgin. Dose-response curves (e.g., 10–100 mg/kg) and ANOVA statistical analysis validate significance thresholds (p < 0.05) .

Q. How do structural modifications (e.g., alkylthio vs. arylthio substituents) impact biological activity?

Substituent effects are probed via SAR studies :

- Isopentylthio groups enhance lipophilicity (logP), improving membrane permeability for CNS targets.

- Methoxyethyl groups introduce hydrogen-bonding capacity, critical for kinase inhibition (e.g., anaplastic lymphoma kinase) .

- Replacing thiophene with pyridine in triazole derivatives alters antiradical IC50 values by 20–40% due to redox potential shifts .

Methodological Notes

- Crystallography : SHELXTL (Bruker AXS) and WinGX suites are recommended for small-molecule refinement, leveraging ORTEP-III for thermal ellipsoid visualization .

- Biological Assays : For antimicrobial testing, use serial dilution methods (MIC/MBC) in Mueller-Hinton broth against S. aureus and C. albicans .

- Data Conflict Resolution : Apply multivariate regression to correlate physicochemical properties (e.g., logD, pKa) with activity outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.